Cyclohexyl-(1-hydroxycyclohexyl)methanone

説明

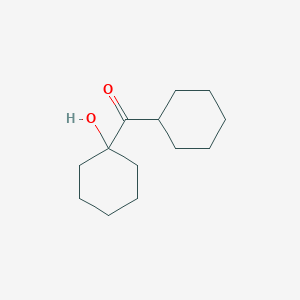

“Cyclohexyl-(1-hydroxycyclohexyl)methanone” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 1-Hydroxycyclohexyl phenyl ketone and Irgacure 184 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C13H16O2 . The exact structure can be viewed using specific software that can interpret the provided InChI string .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 204.2649 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation processes are crucial for producing various chemical intermediates used in the industry. A study highlights the importance of controllable oxidation reactions to afford targeted products, emphasizing the role of catalysts in achieving selective oxidation of cyclohexene. This research is pertinent as it lays the groundwork for understanding how structural analogs of cyclohexene, such as Cyclohexyl-(1-hydroxycyclohexyl)methanone, could be synthesized and utilized in various industrial applications (Cao et al., 2018).

Toxicity and Environmental Impact

The study on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a compound structurally related to this compound, provides insights into the environmental and health risks associated with chemical spills. Understanding the toxicological profile of cyclohexane derivatives is essential for assessing their safety in industrial applications (Paustenbach et al., 2015).

Oxidation to Produce Ketone-Alcohol Oil

The comprehensive review of studies on cyclohexane oxidation to ketone-alcohol oil is relevant for understanding the industrial manufacture of cyclohexanol and cyclohexanone, key intermediates for nylon production. This review emphasizes the role of catalysts and reaction conditions, providing a basis for exploring the synthesis and applications of this compound in similar contexts (Abutaleb & Ali, 2021).

Safety and Hazards

作用機序

Target of Action

Cyclohexyl(1-hydroxycyclohexyl)methanone, also known as 1-Hydroxycyclohexyl phenyl ketone, is primarily used as a photoinitiator (PI) molecule in chain transfer polymerization . The primary target of this compound is the polymeric matrix, where it is incorporated by the addition of a chromophore as a pendant group .

Mode of Action

As a photoinitiator, Cyclohexyl(1-hydroxycyclohexyl)methanone absorbs light and undergoes a photochemical reaction to produce reactive species. These species can initiate polymerization reactions, leading to the formation of polymers. The compound’s interaction with its target, the polymeric matrix, results in the initiation of polymer chains .

Biochemical Pathways

The reactive species produced by the photoinitiator can initiate the polymerization of monomers, leading to the formation of polymers .

Result of Action

The primary result of Cyclohexyl(1-hydroxycyclohexyl)methanone’s action is the initiation of polymer chains in the polymeric matrix. This leads to the formation of polymers, which have numerous applications in various industries, including coatings, inks, and adhesives .

Action Environment

The efficacy and stability of Cyclohexyl(1-hydroxycyclohexyl)methanone as a photoinitiator are influenced by several environmental factors. Light is a critical factor, as the compound requires light to undergo the photochemical reaction necessary for polymerization. Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action .

特性

IUPAC Name |

cyclohexyl-(1-hydroxycyclohexyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXZBXUQGMCSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)